molecular formula C27H36ClN3O6S B1593417 依扎替ostat盐酸盐 CAS No. 286942-97-0

依扎替ostat盐酸盐

货号: B1593417
CAS 编号: 286942-97-0
分子量: 566.1 g/mol
InChI 键: XJDYQYNYISTAMO-GFDYFVENSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

安全和危害

Ezatiostat hydrochloride is not classified as a hazardous substance or mixture . The most common grade 1 or 2 treatment-related adverse events were nonhematologic: nausea, diarrhea, vomiting, abdominal pain, constipation, anorexia, and dyspepsia .

未来方向

Ezatiostat hydrochloride has shown significant clinical activity, including multilineage responses as well as durable red-blood-cell transfusion independence . It has the potential for myelodysplastic syndrome (MDS) treatment . Further studies are warranted to determine the safety and efficacy of ezatiostat with lenalidomide in non-del (5q) Low to Int-1 risk MDS .

生化分析

Biochemical Properties

Ezatiostat hydrochloride interacts with several key biomolecules in biochemical reactions. It is an analog inhibitor of glutathione S-transferase P1-1, an enzyme involved in detoxification processes. By inhibiting this enzyme, ezatiostat hydrochloride affects the MAPK signaling pathway, specifically activating ERK2. This activation leads to various downstream effects, including the differentiation of granulocytes and monocytes in HL60 cells. Additionally, ezatiostat hydrochloride has been shown to stimulate the formation of bone marrow cells that are precursors to white blood cells, red blood cells, and platelets .

Cellular Effects

Ezatiostat hydrochloride exerts significant effects on various cell types and cellular processes. In preclinical rodent models and human bone marrow cultures, it has demonstrated myelostimulant activity, promoting the growth and differentiation of hematopoietic progenitor cells. This compound influences cell signaling pathways, particularly the MAPK pathway, by activating ERK2. This activation leads to changes in gene expression and cellular metabolism, ultimately resulting in the differentiation of granulocytes and monocytes. Ezatiostat hydrochloride has also been shown to have a positive impact on the formation of erythrocytes and platelets .

Molecular Mechanism

The molecular mechanism of action of ezatiostat hydrochloride involves its interaction with glutathione S-transferase P1-1. By inhibiting this enzyme, ezatiostat hydrochloride disrupts the enzyme’s interaction with the jun-N-terminal kinase (JNK) complex. This disruption leads to the activation of JNK, which subsequently phosphorylates c-Jun, a transcription factor involved in gene expression regulation. The activation of JNK and c-Jun results in changes in gene expression that promote the growth and maturation of hematopoietic progenitor cells. Additionally, ezatiostat hydrochloride activates the MAPK signaling pathway by activating ERK2, further contributing to its effects on cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ezatiostat hydrochloride have been observed to change over time. Studies have shown that the compound is stable and can maintain its activity over extended periods. In preclinical studies, ezatiostat hydrochloride demonstrated sustained myelostimulant activity, leading to long-term improvements in hematopoiesis. The compound’s stability and prolonged effects make it a promising candidate for therapeutic applications. Additionally, ezatiostat hydrochloride has shown a consistent ability to stimulate the formation of bone marrow cells and differentiate granulocytes and monocytes over multiple cycles of treatment .

Dosage Effects in Animal Models

The effects of ezatiostat hydrochloride vary with different dosages in animal models. In preclinical studies, the compound has been administered at various dose levels to evaluate its efficacy and safety. Higher doses of ezatiostat hydrochloride have been associated with increased myelostimulant activity, leading to greater improvements in hematopoiesis. At very high doses, some toxic or adverse effects have been observed, including gastrointestinal disturbances such as nausea and diarrhea. These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Ezatiostat hydrochloride is involved in several metabolic pathways, primarily through its interaction with glutathione S-transferase P1-1. By inhibiting this enzyme, the compound affects the detoxification processes within cells. Additionally, ezatiostat hydrochloride influences the MAPK signaling pathway by activating ERK2, which plays a role in various cellular processes, including cell growth, differentiation, and survival. The compound’s effects on metabolic flux and metabolite levels have been observed in preclinical studies, further elucidating its role in cellular metabolism .

Transport and Distribution

The transport and distribution of ezatiostat hydrochloride within cells and tissues involve several mechanisms. The compound is known to interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cells, ezatiostat hydrochloride is distributed to various cellular compartments, where it exerts its effects. The compound’s localization and accumulation within specific tissues and cells have been studied to understand its therapeutic potential and optimize its delivery .

Subcellular Localization

Ezatiostat hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. These mechanisms ensure that ezatiostat hydrochloride reaches its intended sites of action, such as the cytoplasm and nucleus, where it interacts with its target enzymes and signaling pathways. The subcellular localization of ezatiostat hydrochloride plays a vital role in its ability to modulate cellular processes and exert its therapeutic effects .

准备方法

合成路线和反应条件

TLK199被合成作为谷胱甘肽的三肽类似物。 合成过程涉及形成二乙酯,然后在体内代谢为活性二酸形式 . 合成路线通常包括以下步骤:

    三肽主链的形成: 三肽主链使用标准肽合成技术合成,包括按特定顺序偶联氨基酸。

    酯化: 然后对三肽进行酯化以形成二乙酯。

    纯化: 使用色谱技术纯化酯化的产物以获得最终化合物。

工业生产方法

TLK199的工业生产涉及大规模肽合成,然后进行酯化和纯化。 该工艺经过优化,以确保最终产品的产率高和纯度高。 然后将该化合物制成片剂或脂质体注射剂用于临床应用 .

化学反应分析

反应类型

TLK199经历几种类型的化学反应,包括:

常用的试剂和条件

涉及TLK199的反应通常需要存在谷胱甘肽S-转移酶P1-1以及参与MAP激酶信号通路的其他细胞成分。 这些反应的条件是生理性的,发生在细胞环境中。

形成的主要产物

由涉及TLK199的反应形成的主要产物包括活化的Jun激酶和细胞外信号调节激酶2,它们促进造血祖细胞的生长和分化 .

相似化合物的比较

类似化合物

TLK199的独特性

TLK199的独特性在于它选择性地抑制谷胱甘肽S-转移酶P1-1以及其激活MAP激酶信号通路的能力,促进造血并诱导恶性细胞凋亡。 这种双重作用使TLK199成为治疗骨髓增生异常综合征和其他血液疾病的一种很有前途的治疗剂 .

属性

IUPAC Name

ethyl (2S)-2-amino-5-[[(2R)-3-benzylsulfanyl-1-[[(1R)-2-ethoxy-2-oxo-1-phenylethyl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O6S.ClH/c1-3-35-26(33)21(28)15-16-23(31)29-22(18-37-17-19-11-7-5-8-12-19)25(32)30-24(27(34)36-4-2)20-13-9-6-10-14-20;/h5-14,21-22,24H,3-4,15-18,28H2,1-2H3,(H,29,31)(H,30,32);1H/t21-,22-,24+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJDYQYNYISTAMO-GFDYFVENSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@H](C2=CC=CC=C2)C(=O)OCC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182855
Record name Ezatiostat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

566.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286942-97-0
Record name Ezatiostat hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0286942970
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezatiostat hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZATIOSTAT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D59N834676
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezatiostat hydrochloride
Reactant of Route 2
Reactant of Route 2
Ezatiostat hydrochloride
Reactant of Route 3
Reactant of Route 3
Ezatiostat hydrochloride
Reactant of Route 4
Ezatiostat hydrochloride
Reactant of Route 5
Ezatiostat hydrochloride
Reactant of Route 6
Reactant of Route 6
Ezatiostat hydrochloride
Customer
Q & A

A: Ezatiostat Hydrochloride is a prodrug that is metabolized in vivo to its active form, TLK236. TLK236 is a potent and selective inhibitor of glutathione S-transferase P1-1 (GST P1-1). [, ] GST P1-1 is overexpressed in many hematologic cancers and negatively regulates the Jun N-terminal kinase (JNK) pathway. [, ] By inhibiting GST P1-1, Ezatiostat Hydrochloride leads to the dissociation of GST P1-1 from JNK, thereby activating JNK signaling. [] This activation promotes the growth and differentiation of normal hematopoietic cells and induces apoptosis in malignant cells. [, , ]

ANone: Unfortunately, the provided research abstracts do not disclose the specific molecular formula, weight, or spectroscopic data for Ezatiostat Hydrochloride. More detailed chemical characterization data may be found in patents or other publications related to the compound.

A: Clinical trials have shown that Ezatiostat Hydrochloride can lead to hematologic improvements in patients with MDS, specifically in reducing the need for red blood cell and platelet transfusions. [, ] Some patients even achieve transfusion independence. [] Studies highlight its efficacy in Low to Intermediate-1 risk MDS patients, with responses observed across various MDS subtypes. [, ]

A: Research suggests that pre-treatment gene expression profiling of bone marrow cells may help identify patients more likely to respond to Ezatiostat Hydrochloride. [] For instance, patients with lower expression of the JNK gene set in their bone marrow pre-therapy showed better responses to treatment. [] Furthermore, the expression levels of specific microRNAs, like miR-129, miR-802, and miR-155, have also been linked to treatment response. []

A: A Phase 1 dose-ranging study investigated the combination of Ezatiostat Hydrochloride with Lenalidomide in patients with non-deletion (5q) low to intermediate-1 risk MDS. [] The combination was found to be generally well-tolerated, with no unexpected toxicities reported. [] This suggests that Ezatiostat Hydrochloride may be safely combined with other therapies, but further research is needed to fully assess potential drug interactions.

ANone: Future research on Ezatiostat Hydrochloride may focus on:

  • Optimizing its use in combination therapies: Investigating its efficacy and safety in combination with other drugs, such as Lenalidomide. []
  • Refining patient selection: Validating the use of biomarkers for predicting treatment response, potentially personalizing therapy. []
  • Developing more potent and selective GST P1-1 inhibitors: This could further improve efficacy and potentially reduce side effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。